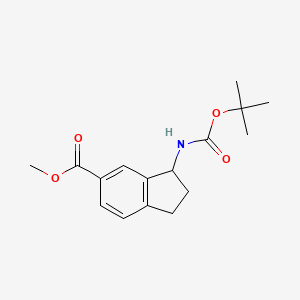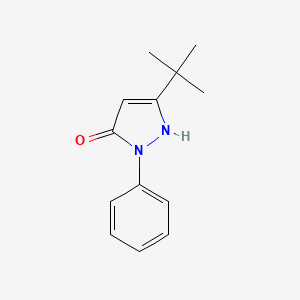
3-tert-butyl-1-phenyl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a tert-butyl group and a phenyl group attached to the pyrazolone ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of a hydrazine derivative with an appropriate diketone. One common method involves the reaction of tert-butyl hydrazine with benzoylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives with different functional groups, while reduction can produce hydrazine derivatives.
科学的研究の応用
5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Pyrazolones are known for their anti-inflammatory and analgesic properties, making this compound of interest in pharmaceutical research.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure.
類似化合物との比較
Similar Compounds
2-Phenyl-1,2-dihydro-3H-pyrazol-3-one: Lacks the tert-butyl group, which can affect its reactivity and biological activity.
5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
5-(tert-Butyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one: Has a methyl group on the phenyl ring, which can influence its chemical properties.
Uniqueness
The presence of both the tert-butyl and phenyl groups in 5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one makes it unique in terms of its steric and electronic properties. These groups can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
5-tert-butyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)11-9-12(16)15(14-11)10-7-5-4-6-8-10/h4-9,14H,1-3H3 |
InChIキー |
UYIWWAIQDLOQOX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=O)N(N1)C2=CC=CC=C2 |
溶解性 |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


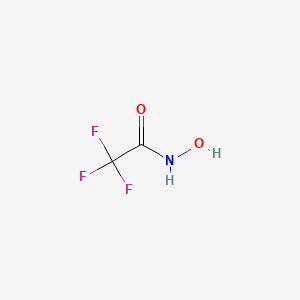
![5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)

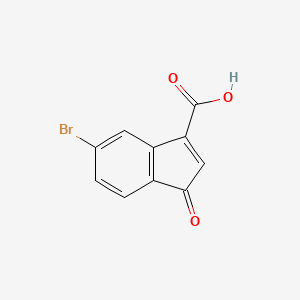
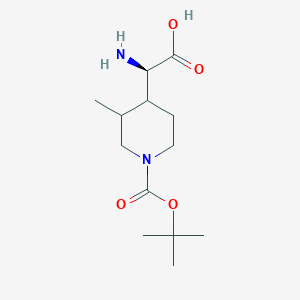

![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)
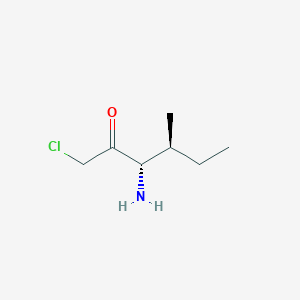
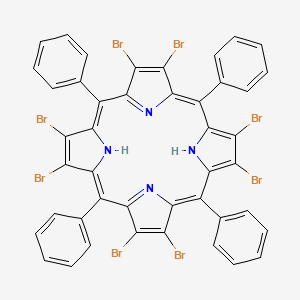
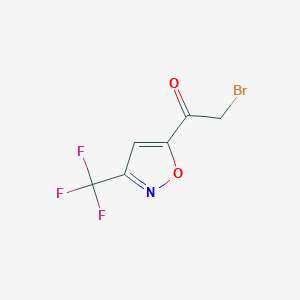

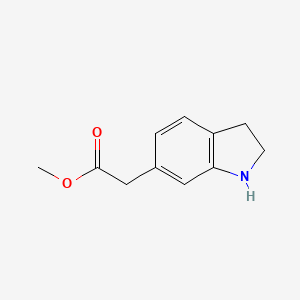
![2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B15225437.png)
